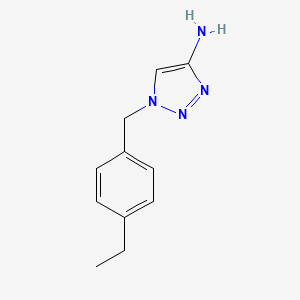

1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

1-[(4-ethylphenyl)methyl]triazol-4-amine |

InChI |

InChI=1S/C11H14N4/c1-2-9-3-5-10(6-4-9)7-15-8-11(12)13-14-15/h3-6,8H,2,7,12H2,1H3 |

InChI Key |

CQWAKZUHMMCUJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C=C(N=N2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Ethylbenzyl 1h 1,2,3 Triazol 4 Amine and Its Structural Analogues

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Cornerstone Synthesis Approach

The CuAAC reaction is a powerful and widely used method for synthesizing 1,2,3-triazoles due to its high yield, broad scope, and simple execution. researchgate.net It represents a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction is robust, tolerating a wide pH range (4 to 12) and aqueous conditions. researchgate.net To synthesize the target compound, 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine, this method would typically involve the reaction of 1-(azidomethyl)-4-ethylbenzene with an alkyne bearing a protected amine function, followed by deprotection.

Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazoles

A key advantage of the CuAAC is its exceptional regioselectivity. While the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper(I)-catalyzed variant exclusively produces the 1,4-disubstituted product. scirp.orgorganic-chemistry.org This specificity is a hallmark of the reaction, making it invaluable for applications where precise isomer control is necessary, such as in medicinal chemistry and materials science. scirp.orgnih.gov The reaction's mechanism ensures that the terminal, electrophilic nitrogen of the azide (B81097) bonds with the more electronegative carbon of the alkyne, leading specifically to the 1,4-isomer. researchgate.net

The general reaction scope is broad, with both aromatic and aliphatic terminal alkynes reacting readily with various azides to produce the corresponding 1,4-disubstituted 1,2,3-triazoles in good to excellent yields. organic-chemistry.orgresearchgate.net

Catalyst Systems and Ligand Effects (e.g., Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)) on Reaction Efficiency and Selectivity

The efficiency of the CuAAC reaction is highly dependent on the catalyst system. The active catalyst is the Cu(I) ion, which can be generated from Cu(I) salts or through the in situ reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate. researchgate.netnih.gov However, the Cu(I) ion can be unstable to oxidation or disproportionation. nih.gov

To overcome this, stabilizing ligands are frequently employed. One of the most effective and widely used ligands is Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). clockss.orgresearchgate.netfrontiersin.org TBTA is a tertiary amine that complexes with the Cu(I) ion, protecting it from oxidation and disproportionation. nih.govresearchgate.net This stabilization enhances the catalytic activity and the lifetime of the catalyst, leading to increased reaction rates and efficiency. nih.gov The structure of TBTA is non-reactive to most functional groups, making it compatible with a wide variety of substrates, including sensitive biomolecules. nih.gov

The table below summarizes key catalyst systems and ligands used in CuAAC reactions.

| Catalyst/Ligand Component | Function | Typical Reducing Agent (for Cu(II) precursors) | Reference(s) |

| Cu(I) Salts (e.g., CuI, CuBr) | Direct source of the active Cu(I) catalyst. | Not required | scirp.orgnih.gov |

| **Cu(II) Salts (e.g., CuSO₄, Cu(OAc)₂) ** | Precursor to the active catalyst. | Sodium Ascorbate | nih.gov |

| TBTA | Stabilizes the Cu(I) oxidation state, prevents oxidation and disproportionation, increases catalytic activity. | Sodium Ascorbate | nih.govresearchgate.netfrontiersin.org |

| NHC-based Ligands | Act as internal bases to activate the alkyne and stabilize the copper center. | Not always required |

Mechanistic Investigations of CuAAC for Triazole Formation

Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided significant insight into the CuAAC reaction. It is generally accepted that the reaction does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it follows a stepwise pathway involving copper-acetylide intermediates.

The proposed mechanism involves the following key steps:

Formation of a Copper-Acetylide: The Cu(I) ion coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I)-acetylide intermediate. Kinetic studies have shown that the reaction rate can have a bimolecular dependence on the copper concentration, suggesting the involvement of dinuclear copper species.

Coordination with the Azide: The copper-acetylide complex then coordinates with the organic azide.

Cyclization: An unusual six-membered copper metallacycle is formed. researchgate.net This intermediate is key to the reaction's regioselectivity.

Ring Contraction and Product Release: The metallacycle undergoes reductive elimination and ring contraction to form the copper-triazolide product. researchgate.net Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, completing the catalytic cycle.

This stepwise, copper-mediated pathway has a significantly lower activation energy than the uncatalyzed thermal reaction, accounting for the dramatic rate enhancement.

Alternative Cyclization and Condensation Strategies for 1,2,3-Triazol-4-amines

While CuAAC is the predominant method, other strategies exist for the synthesis of the 1,2,3-triazole core, particularly for forming aminotriazoles.

Cyclocondensation of Hydrazonoyl Derivatives and Carbodiimides

Hydrazonoyl derivatives, such as hydrazonoyl chlorides, are versatile precursors for synthesizing various heterocyclic compounds, including triazoles. scirp.org They serve as precursors to nitrile imines, which are highly reactive 1,3-dipoles. The in situ generation of nitrile imines from hydrazonoyl chlorides under basic conditions, followed by their reaction with a suitable dipolarophile, is a common strategy for forming heterocyclic rings.

While the reaction of nitrile imines with organo-cyanamides has been reported for the synthesis of 1,2,4-triazol-3-imines, the specific cyclocondensation with carbodiimides to form 1,2,3-triazol-4-amines is less commonly documented in the literature. However, the general reactivity pattern of hydrazonoyl derivatives suggests their potential in such transformations. For example, 1,3-dipolar cycloaddition reactions involving hydrazonoyl hydrochlorides (as nitrile imine precursors) and various C=N bonds are known to produce triazole derivatives. organic-chemistry.org

The general scheme for this approach is outlined below:

Table of Reactants for Hydrazonoyl-Based Triazole Synthesis| Hydrazonoyl Precursor | Dipolarophile (Example) | Resulting Heterocycle Isomer | Reference(s) |

|---|---|---|---|

| Hydrazonoyl Chloride | Oxime | 1,2,4-Triazole (B32235) | organic-chemistry.org |

| Hydrazonoyl Chloride | Organo-cyanamide | 1,2,4-Triazole |

Reactions Involving Methylene (B1212753) Active Compounds

The synthesis of the 1,2,3-triazole ring system from active methylene compounds is another alternative approach. These methods often involve the reaction of a compound containing an activated methylene group (e.g., adjacent to two electron-withdrawing groups) with a source of three nitrogen atoms. One established method involves the reaction of α-polyhalo ketone tosylhydrazones with primary amines or ammonia (B1221849). For instance, dichloroacetaldehyde (B1201461) tosylhydrazone can react with ammonia to form the parent 1,2,3-triazole. This suggests that appropriately substituted hydrazones derived from active methylene compounds could serve as precursors to 1,2,3-triazol-4-amines.

It is important to distinguish this from reactions where a pre-formed 1,2,3-triazol-4-amine is condensed with an active methylene compound. The latter is a powerful tool for constructing more complex, fused heterocyclic systems like triazolo[4,5-b]pyridines, rather than forming the initial triazole ring. researchgate.net

Strategies Utilizing Diverse Nitrogen Sources (e.g., Azides, Hydrazines, Amidines)

The construction of the 1,2,3-triazole ring fundamentally relies on the incorporation of three nitrogen atoms. While organic azides are the most common nitrogen source for the ubiquitous Azide-Alkyne Cycloaddition reactions, various other precursors have been explored to enhance the scope and versatility of triazole synthesis. frontiersin.orgnih.gov

Azides: Organic azides, particularly sodium azide (NaN₃) and trimethylsilyl (B98337) azide (TMSN₃), are primary building blocks for 1,2,3-triazoles. frontiersin.orgnih.gov The synthesis of this compound analogues typically involves the reaction of an organic azide with an alkyne. For instance, 1,4-disubstituted 1,2,3-triazoles can be prepared from various azides and alkynes using copper bromide as a catalyst, with reaction outcomes dependent on temperature. nih.gov The in-situ generation of azides from alkyl halides or aryl boronic acids using sodium azide is a common strategy that avoids the handling of potentially hazardous organic azides. researchgate.net

Hydrazines and Hydrazones: Hydrazine and its derivatives serve as effective nitrogen sources for triazole synthesis. frontiersin.org A non-metal-mediated, three-component reaction involving anilines, aromatic ketones, and 4-methylbenzenesulfonohydrazide (B56588) can produce 1,4-disubstituted-1,2,3-triazoles with good to excellent yields (75%–92%). nih.gov Hydrazones have also been employed; for example, α,α-dichlorotoluene sulfonyl–substituted hydrazones react with primary amines to yield N1-substituted-1,2,3-triazoles. frontiersin.org This method offers a scalable route that bypasses potential safety issues associated with other precursors. frontiersin.org

Amidines: Amidines are valuable raw materials that can provide a nitrogen atom for the triazole ring. nih.gov While more commonly used for the synthesis of 1,2,4-triazoles, their application in forming 1,2,3-triazole structures is an area of ongoing research, offering alternative pathways that can accommodate a wide range of substituents. nih.gov

The following table summarizes various nitrogen sources and their application in the synthesis of 1,2,3-triazole analogues.

| Nitrogen Source Precursor | Reagents/Conditions | Product Type | Yield | Reference |

| Sodium Azide | Alkyl Halides, Terminal Alkynes, Cu/Al₂O₃, Ball-milling | 1,4-Disubstituted-1,2,3-triazoles | High | researchgate.net |

| Hydrazine (as Sulfonylhydrazide) | Aniline, Aromatic Ketone | 1,4-Disubstituted-1,2,3-triazoles | 75-92% | nih.gov |

| Hydrazone (Sulfonyl-substituted) | Primary Amine, DIPEA, Ethanol | N1-Substituted-1,2,3-triazoles | 80% | frontiersin.org |

| Diazo Compounds | Secondary Amines, Cu-catalyst, Oxygen | N1-Substituted-1,2,3-triazoles | 55-84% | frontiersin.org |

Innovations in Sustainable Synthesis of 1-(4-Ethylbenzyl)-1H-1,2,3-triazole Analogues

The principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org This involves the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netias.ac.inpnrjournal.com The synthesis of 1,2,3-triazole derivatives via the Cu(I)-catalyzed 1,3-dipolar cycloaddition of alkynes and organic azides (a "click reaction") is particularly amenable to microwave assistance. researchgate.netias.ac.in

In a typical protocol, a mixture of the alkyne, azide, and a Cu(I) catalyst (such as CuI) in a suitable solvent is exposed to microwave irradiation. ias.ac.in Reactions that might take several hours under conventional heating can often be completed in a matter of minutes. ias.ac.inrsc.org For example, the synthesis of 1,2,3-triazole derivatives has been achieved in 12 minutes under microwave irradiation at 180 W, a significant improvement over the 8 hours required with conventional heating at 80 °C. ias.ac.in This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for generating libraries of 1,2,3-triazole analogues for further study. rsc.org

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Microwave-Assisted | 33-90 seconds | 82% | Rapid synthesis, high efficiency | rsc.org |

| Conventional Heating | Several hours | Lower | Standard laboratory setup | rsc.org |

| Microwave-Assisted | 5 minutes | Good | Fast, one-pot reaction | rsc.org |

| Microwave-Assisted | 12 minutes | High | Reduced time, high yield | ias.ac.in |

Efforts to develop more environmentally benign synthetic routes have led to solvent-free methods and the use of green solvents. consensus.appnih.gov

Solvent-Free Synthesis: One notable solvent-free approach is the use of ball-milling. A one-pot procedure for synthesizing 1,2,3-triazoles has been developed by milling alkyl halides, sodium azide, and terminal alkynes over a copper/alumina (B75360) (Cu/Al₂O₃) surface. researchgate.net This method requires no solvent, and the product can be isolated by simple washing, eliminating the need for chromatographic purification. The catalyst can also be recycled multiple times without significant loss of activity, further enhancing its green credentials. researchgate.net

Green Solvents: The replacement of hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry.

Water: Water is an ideal green solvent and has been successfully used for the synthesis of 1,2,3-triazoles. consensus.app Visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been performed in water, allowing for high yields and the recycling of both the copper catalyst and the solvent. consensus.app

Glycerol (B35011): As a biodegradable and non-toxic solvent, glycerol has been employed in one-pot, three-component reactions of organic halides, terminal acetylenes, and sodium azide to produce 1,2,3-triazoles in good to excellent yields at room temperature. consensus.app

Deep Eutectic Solvents (DES): A novel Cu(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been developed that acts as both the catalyst and the reaction medium. This system facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles with yields up to 98% and can be reused multiple times. consensus.app

These approaches not only reduce waste and environmental harm but also often lead to simpler, more efficient, and cost-effective synthetic processes. bohrium.comtandfonline.com

Synthetic Routes for Specific Functionalization at the Triazole Core and Amino Group

The biological activity and material properties of 1,2,3-triazole analogues can be fine-tuned by introducing various functional groups at different positions on the molecule. Methodologies that allow for precise and versatile functionalization are therefore highly valuable.

Functionalization of the Triazole Core: While the classic Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the development of metal-catalyzed variants has provided excellent regiocontrol. nih.govacs.org Copper(I) catalysts selectively yield 1,4-disubstituted triazoles, whereas ruthenium catalysts favor the formation of the 1,5-isomer. nih.gov This regioselectivity is crucial for planned syntheses. Beyond the initial cycloaddition, direct C-H bond functionalization has emerged as a powerful tool. For instance, a palladium-catalyzed C-5 arylation method has been developed for the direct introduction of aryl groups at the C-5 position of the triazole ring. organic-chemistry.org This allows for late-stage modification of the triazole core, expanding the accessible chemical space.

Functionalization of the Amino Group: The 4-amino group of compounds like this compound is a key site for derivatization. 1,2,3-Triazole-4-amines are considered valuable building blocks for constructing more complex, fused heterocyclic systems. researchgate.netsemanticscholar.org The amino group can undergo a variety of transformations common to primary amines, such as acylation, alkylation, and Schiff base formation, to introduce new functionalities. researchgate.netzsmu.edu.ua For example, a divergent synthesis of 4-amino-1,2,3-triazoles has been achieved through a sequence involving Cu-catalyzed cycloaddition followed by a Cu-catalyzed triazole-amine coupling with various amines and amides. researchgate.net Such strategies enable the synthesis of a diverse library of analogues with modified amino groups for various applications.

Reactivity Profiles and Mechanistic Elucidation of Chemical Transformations

Reactivity of the 4-Amino Functionality

The 4-amino group is an electron-donating substituent that enhances the electron density of the triazole ring. It primarily functions as a nucleophile, readily reacting with a variety of electrophilic reagents.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it a potent nucleophilic center. This facilitates its participation in reactions where it attacks an electrophilic center, resulting in the formation of new covalent bonds. This reactivity is fundamental to the derivatization of this compound. Key reactions include acylation, sulfonylation, and alkylation, where the amino group displaces a leaving group on the electrophile.

For instance, in acylation reactions with acyl chlorides or anhydrides, the amino group attacks the carbonyl carbon, leading to the formation of a stable amide linkage after the elimination of a leaving group (e.g., HCl). This transformation is a common strategy for producing diverse triazole-based compounds.

Derivatization of the 4-amino group through reactions with electrophiles is a cornerstone of its chemistry, allowing for the synthesis of a wide array of functionalized analogs. The nucleophilic character of the amino group drives these transformations.

Acylation and Sulfonylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides in the presence of a base yields the corresponding N-(1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl)amides. Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides. These reactions are typically high-yielding and provide access to compounds with modified electronic and steric properties.

Condensation Reactions: The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases or imines. This reaction usually proceeds under acidic catalysis and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond.

Alkylation: While the amino group can be alkylated by alkyl halides, this reaction can be complex. Competition exists between N-alkylation at the exocyclic amino group and alkylation at the N-2 or N-3 positions of the triazole ring. nih.gov Studies on related C-amino-1,2,4-triazoles have shown that quaternization can occur at multiple nitrogen centers, with selectivity influenced by the nature of the alkylating agent and reaction conditions. nih.gov Protecting the amino group, for instance as an acetylamino derivative, can direct alkylation to the ring nitrogens. nih.gov

Table 1: Derivatization of the 4-Amino Functionality

| Reaction Type | Electrophilic Reagent | Functional Group Formed | Typical Conditions |

| Acylation | Acyl Chloride / Anhydride | Amide | Base (e.g., Pyridine, Et₃N) |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine) |

| Condensation | Aldehyde / Ketone | Imine (Schiff Base) | Acid catalyst, Dean-Stark trap |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Base, solvent dependent |

| Urea Formation | Isocyanate | Urea | Aprotic solvent |

Reactivity of the 1,2,3-Triazole Heterocycle

The 1,2,3-triazole ring is an aromatic heterocycle characterized by significant stability due to its 6π-electron system. nih.gov This aromaticity renders the ring resistant to many common transformations, although it can undergo specific reactions under forcing conditions or through targeted catalytic pathways.

The 1,2,3-triazole ring is generally resistant to oxidation under mild conditions. Strong oxidizing agents are required to modify the heterocycle.

N-Oxidation: Treatment with strong peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of 1,2,3-triazole-N-oxides. The oxidation typically occurs at one of the pyridine-type nitrogen atoms (N-2 or N-3).

Oxidative Cleavage: Under harsh oxidative conditions (e.g., potassium permanganate (B83412) with heating), the triazole ring can undergo degradation and cleavage. However, such reactions are often unselective and of limited synthetic utility. In many cases, substituents on the ring or the N-1 benzyl (B1604629) group are more susceptible to oxidation than the triazole core itself.

The aromatic nature of the 1,2,3-triazole ring imparts considerable stability, making it resistant to catalytic hydrogenation under standard conditions (e.g., H₂, Pd/C at atmospheric pressure) and chemical reduction by agents like sodium borohydride (B1222165) (NaBH₄). nih.govmdpi.com This stability allows for the selective reduction of functional groups elsewhere in the molecule without affecting the triazole core. mdpi.com

However, reduction of the heterocycle can be achieved under more vigorous conditions:

Catalytic Hydrogenation: High-pressure hydrogenation using catalysts like platinum oxide (PtO₂) or rhodium on alumina (B75360) can lead to the saturation or cleavage of the triazole ring.

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) can also effectuate ring cleavage. These reductive pathways are often destructive and can lead to complex mixtures of products, including vicinal diamines or other acyclic compounds.

Annulation, or the building of a new ring onto the existing triazole framework, is a powerful strategy for synthesizing complex polycyclic heterocyclic systems. researchgate.net These reactions leverage the inherent reactivity of the triazole ring or its substituents to construct fused heterocycles like triazolopyrimidines, triazolopyridines, and others, which are of significant interest in medicinal chemistry.

Intramolecular Cyclization: Functional groups on the N-1 substituent can be designed to react intramolecularly with the triazole ring. For example, a derivative of 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine bearing a reactive group on the benzyl ring could undergo palladium-catalyzed intramolecular C-H arylation to form a fused system. rsc.org

Cyclocondensation Reactions: The 4-amino group, in conjunction with the C-5 position of the triazole ring, can act as a dinucleophile in cyclocondensation reactions with 1,3-dielectrophiles. For example, reaction with β-ketoesters or malonates can lead to the formation of triazolo[4,5-b]pyridine derivatives.

Denitrogenative Transannulation: A notable class of reactions involves the rhodium(II)-catalyzed extrusion of N₂ from N-sulfonyl-1,2,3-triazoles. This process generates a highly reactive rhodium-azavinyl carbene intermediate. This intermediate can then undergo a formal [3+2] cycloaddition with various partners like nitriles, alkynes, or isocyanates, effectively "swapping" the triazole core for a new heterocycle such as a pyrrole (B145914) or an imidazole. While this typically requires an N-sulfonyl group, it highlights a key reactivity pathway of the triazole scaffold.

Table 2: Annulation and Ring Fusion Reactions Involving 1,2,3-Triazoles

| Reaction Type | Reactants | Resulting Fused System (Example) | Catalyst/Conditions |

| Intramolecular C-H Arylation | Triazole with ortho-haloaryl substituent | Triazolo-fused polycycles | Pd(OAc)₂, PPh₃, base |

| Cyclocondensation | 4,5-Diaminotriazole + 1,2-dicarbonyl | Triazolo[4,5-b]pyrazine | Acetic acid, heat |

| Denitrogenative Transannulation | N-Sulfonyl-1,2,3-triazole + Alkyne | Pyrrole | Rh₂(OAc)₄ |

Influence of the 4-Ethylbenzyl Substituent on Overall Molecular Reactivity

The reactivity of "this compound" is intrinsically linked to the electronic and steric properties of its constituent parts: the 1,2,3-triazole ring, the 4-amino group, and the 1-(4-ethylbenzyl) substituent. The 4-ethylbenzyl group, in particular, modulates the reactivity of the triazole system through a combination of inductive and steric effects.

Sterically, the 4-ethylbenzyl group is relatively bulky. acs.org This steric hindrance can influence the accessibility of reagents to the N1-substituted part of the triazole ring and may play a role in directing the regioselectivity of reactions involving the triazole or the adjacent amino group. For instance, in reactions where the triazole ring acts as a ligand, the steric bulk of the 4-ethylbenzyl group could influence the coordination geometry around a metal center.

Table 1: Predicted Influence of the 4-Ethylbenzyl Substituent on the Reactivity of this compound

| Property | Influence of the 4-Ethylbenzyl Substituent | Predicted Effect on Reactivity |

| Electronic Effect | Weakly electron-donating (inductive effect and hyperconjugation from the ethyl group). | - Increased electron density on the triazole ring.- Potential increase in the nucleophilicity of the triazole nitrogens.- Modulation of the basicity and nucleophilicity of the 4-amino group. |

| Steric Effect | Moderately bulky. | - Hindrance to attack at the N1 position and the adjacent C5 position of the triazole ring.- Potential influence on the regioselectivity of reactions.- May affect the conformation of the molecule and its interaction with other molecules. |

Investigation of Reaction Mechanisms and Transition States

One common reaction of aromatic and heteroaromatic amines is diazotization, which would involve the reaction of the 4-amino group with a source of nitrous acid to form a diazonium salt. This intermediate can then undergo various subsequent reactions, such as Sandmeyer-type substitutions. The mechanism would proceed through the formation of a nitrosonium ion, which is attacked by the nucleophilic amino group. The stability of the resulting triazole diazonium ion, and thus the facility of the reaction, would be influenced by the electronic properties of the 4-ethylbenzyl group. Its electron-donating nature could slightly destabilize the positively charged diazonium intermediate, potentially affecting the reaction kinetics.

Another potential area of reactivity is electrophilic substitution on the benzyl ring. The 4-ethylbenzyl group is an activated aromatic system, susceptible to electrophilic attack. The ethyl group is an ortho-, para-director. Given that the para position is already substituted, electrophilic attack would be directed to the ortho positions of the benzyl ring. The transition state for such a reaction would involve the formation of a Wheland intermediate (a carbocation). The electron-donating ethyl group would help to stabilize this positively charged intermediate, thus facilitating the reaction. The triazolylmethyl substituent at the 1-position of the benzyl ring would also influence the regioselectivity of such a reaction.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving substituted triazoles. semnan.ac.irrsc.orgrsc.orgnih.govnih.govresearchgate.net For a hypothetical reaction of "this compound," DFT calculations could be used to model the structures of reactants, products, intermediates, and transition states. For instance, in an electrophilic substitution reaction on the benzyl ring, computational modeling could elucidate the energy profile of the reaction, identify the rate-determining step, and visualize the geometry of the transition state. The calculations would likely show that the electron-donating 4-ethylbenzyl group lowers the activation energy for the formation of the Wheland intermediate, consistent with a faster reaction rate compared to an unsubstituted benzyltriazole.

In the absence of direct experimental data, the investigation of reaction mechanisms and transition states for "this compound" relies on the application of established principles of physical organic chemistry and analogies drawn from related systems.

Rational Design and Synthesis of Derivatives and Analogues

Strategic Modifications of the 4-Amino Group

Common synthetic strategies involve the acylation, alkylation, and arylation of the amino group. For instance, acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can participate in hydrogen bonding and alter the electronic nature of the triazole ring. rsc.org The resulting N-acyl derivatives can exhibit a range of electronic effects, from electron-donating to electron-withdrawing, depending on the nature of the acyl substituent.

Alkylation of the 4-amino group introduces secondary or tertiary amines, which can alter the basicity and lipophilicity of the parent compound. Reductive amination with aldehydes or ketones is a common method to achieve such modifications. Furthermore, the formation of Schiff bases with various aromatic aldehydes, followed by reduction, can yield N-benzyl or other N-arylmethyl derivatives, introducing significant steric bulk and potentially new interaction sites.

The following table summarizes some potential modifications of the 4-amino group and their rationale:

| Modification Type | Reagents/Conditions | Potential Impact on Properties |

| Acylation | Acid chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Introduction of amide bonds, modulation of electronic properties, hydrogen bonding capabilities. |

| Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Increased lipophilicity, altered basicity, introduction of steric bulk. |

| Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Introduction of aromatic systems, potential for π-π stacking interactions. |

| Sulfonylation | Sulfonyl chlorides | Formation of sulfonamides, introduction of a strong electron-withdrawing group, altered acidity. |

Variations in the N1-Substituent: Exploration of Benzyl (B1604629) Analogues

The N1-substituent of the 1,2,3-triazole ring plays a crucial role in defining the spatial orientation of the molecule and its potential interactions with its environment. In the parent compound, this position is occupied by a 4-ethylbenzyl group. The exploration of benzyl analogues at this position is a key strategy in derivative design. nih.gov Modifications to the benzyl ring can influence the molecule's lipophilicity, electronic properties, and steric profile.

The position of the substituent on the benzyl ring (ortho, meta, or para) also significantly affects the molecule's conformation and how it presents its functional groups for interaction. The synthesis of these analogues typically involves the reaction of a suitably substituted benzyl azide (B81097) with an appropriate alkyne via "click chemistry," a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.

Below is a table illustrating potential variations in the N1-benzyl substituent:

| Substituent on Benzyl Ring | Position | Rationale for Modification |

| Methyl | para | Increase lipophilicity, electron-donating effect. |

| Chloro | para | Electron-withdrawing effect, increased lipophilicity. |

| Methoxy | para | Electron-donating effect, potential for hydrogen bond acceptance. |

| Nitro | para | Strong electron-withdrawing effect. |

| Trifluoromethyl | para | Strong electron-withdrawing effect, increased lipophilicity. |

Development of Hybrid Molecules Incorporating the 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl Moiety

The concept of molecular hybridization involves combining two or more pharmacophoric units to create a new single molecule with potentially enhanced or synergistic properties. nih.govmdpi.com The 1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl moiety can serve as a core scaffold for the development of such hybrid molecules. The 1,2,3-triazole ring is often considered an effective linker due to its chemical stability and its ability to engage in hydrogen bonding and dipole interactions.

Conjugation with Other Pharmacophoric Scaffolds

A key strategy in developing hybrid molecules is the conjugation of the 1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl moiety with other known pharmacophoric scaffolds. nih.govmdpi.com This is typically achieved by modifying the 4-amino group to link it to another bioactive molecule. The choice of the conjugated scaffold depends on the desired target or application.

For example, the triazole moiety could be linked to other heterocyclic systems known for their diverse chemical properties, such as quinolines, indoles, or pyrimidines. The synthesis of these hybrids often involves forming an amide, ether, or a simple alkyl chain linkage between the two scaffolds. The triazole unit can act as a rigid linker, holding the two pharmacophores in a specific spatial orientation, which can be crucial for their interaction with a biological target.

The following table provides examples of pharmacophoric scaffolds that could be conjugated with the 1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-yl moiety:

| Conjugated Pharmacophore | Potential Rationale |

| Quinoline | Known for a wide range of biological activities. |

| Indole | A privileged scaffold in medicinal chemistry. |

| Chalcone | A class of compounds with diverse biological properties. |

| Sulfonamide | A common functional group in many therapeutic agents. |

The development of these hybrid molecules represents a powerful approach to creating novel chemical entities with potentially improved or unique properties by leveraging the structural and functional attributes of multiple pharmacophores.

Structure-Reactivity Relationship (SRR) Studies within Derivative Series

Structure-Reactivity Relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity. Within a series of derivatives of 1-(4-ethylbenzyl)-1H-1,2,3-triazol-4-amine, SRR studies would involve systematically varying the structure and measuring the impact on specific chemical reactions or properties.

For instance, by synthesizing a series of derivatives with different substituents on the N1-benzyl ring, one could study the effect of these substituents on the pKa of the 4-amino group. This would provide insight into how electronic effects are transmitted through the triazole ring. Hammett plots could be constructed by correlating the reaction rates or equilibrium constants with the Hammett substituent constants (σ) of the groups on the benzyl ring.

Similarly, the reactivity of the 4-amino group in nucleophilic substitution or acylation reactions could be quantified for a series of derivatives. This would help in understanding the steric and electronic influences of both the N1-substituent and any modifications made to the amino group itself.

Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental SRR studies. These calculations can provide insights into the electronic structure, charge distribution, and frontier molecular orbitals of the derivatives, helping to rationalize the observed reactivity trends. By understanding the structure-reactivity relationships, a more rational and targeted approach can be taken in the design of new derivatives with desired chemical properties.

Theoretical and Computational Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mechanism of action.

While specific docking studies on 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine are not extensively documented in the available literature, research on structurally related 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives reveals significant interactions with various enzymes.

Tyrosinase: Triazole derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Molecular docking studies on novel 1,2,4-triazole analogues have shown that the nitrogen atoms of the triazole ring can coordinate with the two copper ions in the active site of the enzyme. nih.gov For instance, certain 2-(benzyl)-1,2,3-triazole derivatives linked to hydrazinecarbothioamide have demonstrated superior activity compared to the standard inhibitor, kojic acid. researchgate.net Docking simulations of these compounds revealed strong binding affinities, highlighting the potential of the triazole scaffold for tyrosinase inhibition. researchgate.netmdpi.com One study on novel 1,2,4-triazole-3-ylthio acetamide (B32628) derivatives identified a compound with an IC50 value thousands of times more potent than kojic acid, a finding supported by dynamic simulation and molecular docking which provided insights into the ligand-enzyme interface. nih.gov

Catalase: Catalase is a crucial antioxidant enzyme that breaks down hydrogen peroxide. dergipark.org.tr Certain 3-amino-1,2,4-triazole (ATZ) compounds are known to be specific, irreversible inhibitors of catalase, binding covalently to the active site. dergipark.org.tr This inhibitory action underscores the ability of the triazole ring system to interact with and modulate the function of heme-containing enzymes.

Although direct computational data on the interaction of this compound with Human Neutrophil Elastase (HNE), Matrix Metalloproteinases (MMPs), or Gyrase is scarce, the established reactivity of the triazole moiety with other enzymes suggests that such interactions are plausible and warrant further investigation.

| Compound Analog | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| (Z)-3-benzyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 1) | -7.5 | Asn81, Val283 | mdpi.com |

| (Z)-3-benzyl-5-(3,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 2) | -7.7 | Glu322, Val283 | mdpi.com |

| (Z)-3-benzyl-5-(2,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one (Analog 3) | -8.6 | Glu322, Val283 | mdpi.com |

| Kojic Acid (Standard) | -5.4 | Asn260, His263 | mdpi.com |

Docking studies on various triazole derivatives have identified several key molecular features that determine their binding to target enzymes. For tyrosinase inhibitors, interactions include:

Hydrogen Bonding: The hydroxyl groups of ligands often form hydrogen bonds with amino acid residues like Asn81 and Glu322 in the active site. mdpi.com

Hydrophobic Interactions: The phenyl and benzyl (B1604629) rings of the ligands frequently engage in hydrophobic interactions with residues such as Val283. mdpi.com

Coordination Bonds: The nitrogen atoms within the triazole ring are capable of forming coordination bonds with the copper ions present in the tyrosinase active site, which is a critical factor for potent inhibition. nih.gov

Pi-Pi Stacking: Aromatic rings in the ligand can participate in pi-pi stacking interactions with histidine residues (e.g., His263) in the enzyme's active site. mdpi.com

These determinants highlight that a combination of electrostatic, hydrophobic, and coordination interactions governs the binding of triazole-based inhibitors to their enzymatic targets. The 4-ethylbenzyl and aminotriazole moieties of this compound possess the necessary functional groups to engage in similar interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead structures in drug discovery. nih.govnih.gov

QSAR studies on 1,2,3- and 1,2,4-triazole derivatives have successfully correlated various molecular descriptors with a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. nih.govnih.govnih.gov

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the biological activity is correlated with the steric and electrostatic fields surrounding the molecules. For a series of 1,2,3-triazole-based acetylcholinesterase inhibitors, CoMFA and CoMSIA models showed good predictive ability. nih.gov The models revealed that steric, electrostatic, hydrogen bond acceptor, hydrogen bond donor, and hydrophobic fields all contribute to the inhibitory activity. nih.gov

For example, a CoMSIA study on acetylcholinesterase inhibitors indicated the following contributions from different molecular fields:

Steric: 5.3%

Electrostatic: 21.4%

Hydrophobic: 25%

Hydrogen Bond Acceptor: 14.7%

Hydrogen Bond Donor: 33.5%

These findings suggest that hydrogen bond donating capacity and hydrophobicity are particularly important for the activity of these compounds. nih.gov Such models can guide the rational design of new derivatives of this compound by suggesting modifications to the ethylbenzyl or aminotriazole parts of the molecule to enhance favorable interactions and, consequently, biological activity.

| Parameter | CoMFA | CoMSIA |

|---|---|---|

| Q² (Cross-validated correlation coefficient) | 0.604 | 0.606 |

| R² (Non-cross-validated correlation coefficient) | 0.863 | 0.854 |

| r²ext (External validation coefficient) | 0.701 | 0.647 |

| SEE (Standard Error of Estimate) | 0.281 | 0.290 |

Data sourced from nih.gov.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netepstem.net These methods can determine molecular geometries, vibrational frequencies, and electronic parameters that are key to understanding a molecule's stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, relating to its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, relating to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. rsc.org

For various triazole derivatives, DFT calculations have been used to compute the HOMO and LUMO energies and the corresponding energy gap. researchgate.netsemanticscholar.org These calculations help in understanding the charge transfer that can occur within the molecule and its potential to interact with other species. rsc.org The analysis of the atomic orbital compositions of the HOMO and LUMO can also predict the most reactive positions within the molecule. researchgate.net

| Parameter | Gas Phase | Ethanol | Water |

|---|---|---|---|

| E-HOMO (eV) | -5.65 | -5.71 | -5.71 |

| E-LUMO (eV) | -0.54 | -0.61 | -0.62 |

| Energy Gap (ΔE) (eV) | 5.11 | 5.10 | 5.09 |

Data adapted from theoretical calculations on a related heterocyclic amine structure. researchgate.net.

These theoretical investigations provide a fundamental framework for understanding the potential biological and chemical properties of this compound. By leveraging these computational approaches, researchers can effectively screen for potential biological targets, predict activity, and rationally design novel derivatives with improved therapeutic profiles.

Electrostatic Potential Mapping

Electrostatic potential mapping is a computational technique used to visualize the charge distribution within a molecule. It is instrumental in understanding and predicting how a molecule will interact with other molecules, such as biological receptors. The map displays regions of positive and negative electrostatic potential on the electron density surface, indicating areas that are likely to act as hydrogen bond donors or acceptors, respectively.

For a molecule like this compound, the electrostatic potential map would highlight specific key features. The nitrogen atoms of the 1,2,3-triazole ring are expected to be regions of negative electrostatic potential (electron-rich), making them potential hydrogen bond acceptors. nih.gov Conversely, the amine group (-NH2) attached to the triazole ring would present a region of positive electrostatic potential (electron-poor) around its hydrogen atoms, identifying it as a hydrogen bond donor. nih.gov

The ethylbenzyl moiety would predominantly exhibit neutral or slightly negative potential around the aromatic ring due to the delocalized π-electrons, with the ethyl group itself being largely non-polar. Understanding this distribution is vital for predicting the molecule's binding orientation within a protein's active site, as interactions are often governed by complementary electrostatic profiles.

Table 1: Predicted Electrostatic Potential Features of this compound Analogs

| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Role |

| Triazole Ring Nitrogens | Negative (Red/Yellow) | Hydrogen Bond Acceptor |

| Amine Group Hydrogens | Positive (Blue) | Hydrogen Bond Donor |

| Benzyl Ring Face | Slightly Negative | π-π Stacking/Hydrophobic Interactions |

| Ethyl Group | Neutral (Green) | Hydrophobic Interactions |

Note: The data in this table is illustrative and based on general principles and findings from related 1,2,3-triazole derivatives. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be achieved through rotation around its single bonds. The molecule possesses considerable flexibility, particularly around the bond connecting the benzyl group to the triazole ring and the bond linking the ethyl group to the phenyl ring. Identifying the low-energy conformers is crucial, as these are the most likely shapes the molecule will adopt in a biological system. researchgate.netekb.eg

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape over time. semanticscholar.orgnih.gov By simulating the motion of the molecule in a relevant environment (e.g., in water), MD can reveal how the molecule flexes, and which conformations are most stable and accessible. tandfonline.comfrontiersin.org For this compound, MD simulations could elucidate the preferred orientation of the ethylbenzyl group relative to the triazolamine core. This information is critical for understanding how the molecule might fit into a binding pocket and for predicting its interaction with target proteins. arabjchem.org The benzyl and phenyl groups in related substituted 1,2,3-triazoles are noted to be flexible and capable of adopting various conformations. nih.gov

Table 2: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Expected Conformational Influence |

| Benzyl C-N | Connects benzyl group to triazole ring | Determines the spatial orientation of the two ring systems |

| Phenyl C-C | Connects ethyl group to the phenyl ring | Influences the positioning of the ethyl substituent |

Theoretical Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. acs.orgpensoft.net Various computational models are employed to estimate these parameters for novel molecules like this compound.

These predictions are typically based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For instance, Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability. In silico ADME analyses of other 1,2,3-triazole derivatives have been performed to assess their pharmacokinetic profiles. researchgate.netnih.gov

Table 3: Theoretically Predicted ADME Parameters for a Representative 1,2,3-Triazole Analog

| Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Good for absorption |

| LogP (Lipophilicity) | 2.0 - 3.0 | Balanced solubility for membrane permeation |

| Hydrogen Bond Donors | 1 (from -NH2) | Favorable for receptor binding and solubility |

| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) | Favorable for receptor binding and solubility |

| Oral Bioavailability | High | Likely to be well-absorbed after oral administration |

| Blood-Brain Barrier Permeation | Low to Moderate | May have limited central nervous system effects |

Note: The values in this table are illustrative and based on typical predictions for structurally similar small molecules containing a 1,2,3-triazole core. pensoft.netresearchgate.netnih.gov

Advanced Analytical Characterization Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecule's constitution.

The ¹H NMR spectrum provides the initial, detailed fingerprint of the molecule, confirming the presence of all proton-containing functional groups and their respective environments. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl, benzyl (B1604629), and triazole moieties.

The ethyl group on the benzene (B151609) ring would present as a characteristic quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The benzylic methylene protons (-CH₂-) connecting the aromatic ring to the triazole would typically appear as a sharp singlet, as they lack adjacent protons for coupling. The aromatic protons of the 1,4-disubstituted benzene ring are expected to form an AA'BB' system, appearing as two distinct doublets. The lone proton on the C5 position of the triazole ring would produce a singlet, and the amine (-NH₂) protons would likely be observed as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. Analysis of analogous structures, such as 1-benzyl-4-p-tolyl-1H-1,2,3-triazole, shows benzylic protons around 5.58 ppm and the triazole proton at approximately 7.62 ppm. rsc.org The presence of the amine group at position 4 is expected to influence the chemical shift of the triazole proton.

The integration of these signals confirms the proton count for each group, while the splitting patterns reveal the neighboring proton environments, collectively confirming the molecular structure. The isomeric purity, specifically distinguishing the 1,4-substituted isomer from other potential regioisomers (e.g., the 1,5-isomer), is confirmed by the presence of a single set of sharp signals consistent with the proposed structure.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂-CH ₃ | ~1.2 | Triplet (t) |

| -CH ₂-CH₃ | ~2.6 | Quartet (q) |

| Benzyl -CH ₂- | ~5.5 | Singlet (s) |

| Amine -NH ₂ | Broad | Broad Singlet (br s) |

| Aromatic H | ~7.2-7.3 | Doublet (d) |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a complete carbon count.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₃ | ~15 |

| -C H₂-CH₃ | ~28 |

| Benzyl -C H₂- | ~53-54 |

| Aromatic C H | ~128-129 |

| Aromatic Quaternary C | ~132-145 |

| Triazole C 5 | ~120-125 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds. rsc.org

While 1D NMR is powerful, two-dimensional (2D) NMR techniques are often essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. It would show a clear correlation between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the benzylic -CH₂- proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be used to connect the molecular fragments. Key correlations would include the signal from the benzylic protons to the C5 carbon of the triazole ring and to the quaternary carbon of the benzene ring, confirming the N1-benzyl linkage. These 2D techniques together provide irrefutable evidence for the complete molecular structure. mdpi.com

The 1,2,3-triazole ring system can exhibit tautomerism. ijsr.netnih.gov While substitution at the N1 position of this compound prevents the common 1H- and 2H-annular tautomerism, the presence of the 4-amino group introduces the possibility of amino-imino tautomerism. Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. If a tautomeric equilibrium exists, changes in temperature may lead to the broadening, coalescence, or sharpening of specific NMR signals as the rate of exchange between tautomers changes, providing insight into the thermodynamics of the process.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. umich.edu By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₄N₄), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the elemental formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would likely include the loss of dinitrogen (N₂) from the triazole ring and cleavage at the benzylic position, leading to the formation of a stable 4-ethylbenzyl cation.

Table 3: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₅N₄⁺ | 203.1300 |

| [M-N₂+H]⁺ | C₁₁H₁₅N₂⁺ | 175.1286 |

X-ray Crystallography for Definitive Solid-State Structural Analysis (if applicable for derivatives/analogues)

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. While a crystal structure for this compound may not be publicly available, this technique, when applied to suitable single crystals of the compound or its derivatives, yields precise data on bond lengths, bond angles, and torsion angles.

For analogous 1-benzyl-1H-1,2,3-triazole derivatives, crystallographic analysis has confirmed the planarity of the triazole ring and the relative orientation of the substituent groups. nih.gov For the title compound, this technique would reveal the solid-state conformation, including the dihedral angle between the triazole and benzene rings. It would also elucidate intermolecular interactions, such as hydrogen bonding patterns involving the 4-amino group, which dictate the crystal packing arrangement. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present in a molecule. The spectra produced are unique molecular fingerprints, arising from the vibrations of chemical bonds upon interaction with electromagnetic radiation.

For "this compound," FTIR and Raman spectroscopy would be expected to reveal characteristic bands corresponding to its distinct structural components: the 1,2,3-triazole ring, the primary amine group, and the 4-ethylbenzyl substituent. Analysis of the IR spectra of various 1,2,3-triazole derivatives shows representative absorption bands for different functional groups. mdpi.com For instance, the N=N stretching vibration of the 1,2,3-triazole ring is typically observed in the infrared spectrum. mdpi.com The triazole ring itself has characteristic deformation modes that can be identified. researchgate.net

The primary amine (-NH₂) group gives rise to characteristic N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region of the FTIR spectrum. The position and shape of these bands are sensitive to the molecular environment, particularly hydrogen bonding. Broadening or shifting of these peaks can indicate the presence of strong intermolecular or intramolecular hydrogen bonds, providing insight into the compound's solid-state packing or solution-state behavior. N-H bending vibrations (scissoring) are also expected around 1600 cm⁻¹.

The 4-ethylbenzyl moiety contributes several signature peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C ring stretching bands are found in the 1450-1600 cm⁻¹ region. The aliphatic ethyl group would be identified by its symmetric and asymmetric C-H stretching vibrations between 2850 and 3000 cm⁻¹. mdpi.com

By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational modes can be achieved. nih.gov This correlative approach clarifies ambiguities and confirms the molecular structure. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | FTIR, Raman |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | FTIR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Aliphatic (Ethyl, Benzyl) | C-H Stretch | 2850 - 2970 | FTIR, Raman |

| Triazole Ring | N=N Stretch | 1417 - 1424 mdpi.com | FTIR |

| Triazole Ring | Ring Deformation | ~1531 researchgate.net | Raman |

Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for determining the purity of "this compound" and for monitoring its synthesis. pensoft.net These methods excel at separating complex mixtures into individual components. pensoft.net

Purity Assessment: HPLC, often coupled with a Diode Array Detector (DAD) or UV detector, is the standard method for assessing the purity of pharmaceutical compounds and their intermediates. pensoft.net A typical method for a triazole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. pensoft.netnih.gov The compound is separated from impurities, such as unreacted starting materials, by-products from side reactions, or degradation products. The purity is quantified by comparing the peak area of the main compound to the total area of all observed peaks.

Reaction Monitoring: During the synthesis of "this compound," which is likely formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a similar reaction, HPLC can be used to monitor the reaction's progress. Small aliquots of the reaction mixture are analyzed over time to track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time, ensuring high yield and purity.

LC-MS for Structural Confirmation: The coupling of LC with a mass spectrometer (LC-MS) provides an additional layer of analytical certainty. nih.gov As peaks elute from the HPLC column, they are introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the components. For "this compound" (molar mass ≈ 202.26 g/mol ), under positive electrospray ionization (ESI), the expected primary ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 203.27. LC-MS/MS, or tandem mass spectrometry, can further fragment this parent ion to produce a characteristic pattern of daughter ions, confirming the identity of the compound with very high confidence. japsonline.com This technique is crucial for identifying unknown impurities and confirming the structure of the final product. japsonline.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection (HPLC) | UV/DAD at a wavelength corresponding to the compound's chromophore (e.g., 254 nm) |

| Detection (LC-MS) | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 50 - 500 |

| Expected [M+H]⁺ Ion | ~203.27 m/z |

Advanced Research Applications of 1 4 Ethylbenzyl 1h 1,2,3 Triazol 4 Amine Excluding Prohibited Areas

In Vitro Biological Target Interaction Studies:

The 1,2,3-triazole moiety is a key component in various pharmacologically active compounds, valued for its ability to interact with biological targets and its metabolic stability. nih.govpensoft.net Research into derivatives of this class has revealed significant potential in modulating the activity of various enzymes and cellular pathways.

Modulation of Molecular Pathways in in vitro Cellular Models (e.g., antiproliferative activity against specific cell lines)

The antiproliferative properties of triazole derivatives are a significant area of cancer research. The stability and binding capabilities of the triazole ring make it a common feature in the design of novel anticancer agents. pensoft.net

Research has demonstrated that hybrid molecules containing the 1,2,3-triazole ring can exhibit potent antiproliferative activity. A study on 1,2,3-triazole derivatives of capsaicinoids revealed significant growth inhibition against a panel of 60 cancer cell lines. nih.gov Specifically, a structurally similar compound, (E)-N-(4-((1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-methoxybenzyl)-8-methylnon-6-enamide, was synthesized and characterized, highlighting the exploration of the 4-ethylphenyl substituted triazole moiety in this context. nih.gov

Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones reported potent antiproliferative action, with some derivatives showing greater efficacy than the reference drug erlotinib (B232) against four different cancer cell lines. nih.gov These compounds were found to act as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M, and induced apoptosis through the activation of caspases and modulation of apoptosis-related proteins like Bax and Bcl2. nih.gov

Table 2: Antiproliferative Activity of Related Triazole Derivatives

| Compound Class | Cell Line(s) | Activity Metric (GI₅₀/IC₅₀) | Key Findings |

|---|---|---|---|

| 1,2,3-Triazole Capsaicinoids | NCI-60 panel | >50% growth inhibition at 10 µM | Broad-spectrum antiproliferative activity |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Four cancer cell lines | 22 nM to 31 nM (most potent) | Outperformed reference drug erlotinib; induced apoptosis |

Note: The data in this table is for structurally related triazole compounds, not 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine itself.

Binding Mode Analysis with Receptors and Proteins (e.g., constitutive androstane (B1237026) receptor (CAR) agonists)

The constitutive androstane receptor (CAR, NR1I3) is a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics and endobiotics, making it a key therapeutic target for liver and metabolic diseases. nih.govnih.gov The development of selective CAR agonists is an active area of research.

Studies have identified derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine as potent and selective human CAR agonists that operate in the nanomolar concentration range. nih.govacs.org These compounds were developed by replacing the unstable oxime linker of a known, non-specific agonist with a stable 1,2,3-triazole ring. acs.org This modification not only improved stability but also allowed for the creation of a library of derivatives. While these studies did not specifically test this compound, they underscore the utility of the 1,2,3-triazole core in designing ligands that can effectively bind to and activate nuclear receptors like CAR. nih.govacs.org The binding mode analyses performed in these studies help to elucidate the structure-activity relationships that govern the interaction between triazole-containing ligands and the CAR binding pocket.

Materials Science and Polymer Chemistry Applications:

The inherent properties of the triazole ring, such as its high nitrogen content, thermal stability, and ability to coordinate with metal ions, make it a valuable component in materials science. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Routes

The primary route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netdntb.gov.ua Future research will focus on refining this methodology for compounds like 1-(4-Ethylbenzyl)-1h-1,2,3-triazol-4-amine to enhance efficiency, sustainability, and versatility.

Key development areas include:

Greener Catalysis: Moving beyond traditional copper catalysts, which can pose toxicity concerns, is a major goal. Research is exploring catalysts based on more benign metals like zinc and silver, as well as metal-free protocols. mdpi.comrsc.org The development of heterogeneous, recyclable catalysts, such as copper nanoparticles on magnetic supports or metal-organic frameworks (MOFs), is also a priority to simplify purification and reduce waste. dntb.gov.uarsc.org

Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation and ultrasound is being explored to accelerate reaction times and improve yields. researchgate.netitmedicalteam.pl Photocatalysis, using visible light to drive the reaction, represents a particularly green and innovative approach that is gaining traction. researchgate.net

| Method | Typical Catalyst | Key Advantages | Future Research Focus |

|---|---|---|---|

| Conventional CuAAC | Homogeneous Cu(I) salts | High regioselectivity, high yield, wide scope researchgate.net | Reducing copper contamination, milder conditions |

| Heterogeneous Catalysis | Cu or Ru on supports (e.g., zeolites, polymers) mdpi.com | Easy catalyst recovery and reuse, lower product contamination | Improving catalyst stability and long-term activity |

| Metal-Free Synthesis | Iodine, organic bases (e.g., DBU) nih.govacs.org | Avoids metal toxicity, useful for biological applications | Expanding substrate scope and improving reaction rates |

| Photocatalysis | Ruthenium or Iridium complexes researchgate.net | Uses visible light, highly sustainable, mild conditions | Developing cheaper, more efficient photocatalysts |

| Ultrasound-Assisted | CuSO₄·5H₂O itmedicalteam.pl | Rapid reaction times, improved yields | Scaling up reactions for industrial applications |

Exploration of Undiscovered Reactivity and Transformation Pathways

The 1,2,3-triazole ring is often considered a stable linker, but its reactivity is an area of growing interest. itmedicalteam.pl For this compound, future research will likely investigate the chemical transformations of both the triazole core and its pendant functional groups.

Ring Transformations: Under certain conditions, particularly with transition metal catalysis (e.g., rhodium), the 1,2,3-triazole ring can undergo denitrogenative ring-opening to form reactive carbene intermediates. nih.gov These intermediates can then be trapped to create entirely new heterocyclic structures, such as substituted imidazoles or pyrroles, significantly expanding the synthetic utility of the starting triazole. nih.govacs.org

C-H Functionalization: Direct arylation at the C-5 position of the triazole ring using palladium catalysis is an established method for creating more complex, multi-substituted triazoles. acs.org Applying this to the target molecule could generate novel derivatives with potentially enhanced properties.

Amine Group Reactivity: The 4-amino group is a key functional handle. Future work will explore its derivatization to form amides, sulfonamides, and Schiff bases, creating libraries of related compounds for screening in various applications. This functionalization is crucial for tuning the molecule's electronic properties and biological interactions.

Design of Highly Selective Derivatives with Tuned Molecular Interactions

A major advantage of the 1,2,3-triazole scaffold is its ability to participate in hydrogen bonding and dipole-dipole interactions, which is crucial for its application in medicinal chemistry and materials science. benthamdirect.com The future design of derivatives of this compound will focus on fine-tuning these interactions for specific targets.

By systematically modifying the substituents on the benzyl (B1604629) and amino groups, researchers can modulate the molecule's polarity, solubility, and binding affinity. Structure-activity relationship (SAR) studies, which correlate structural changes with changes in activity, will be essential. For instance, adding electron-donating or electron-withdrawing groups to the benzyl ring can alter the electronic properties of the entire molecule, influencing its ability to interact with biological targets or function within a material. nih.gov This rational design approach is critical for developing molecules with high selectivity and potency for applications ranging from antifungal agents to enzyme inhibitors. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. astrazeneca.com For compounds like this compound, these computational tools can dramatically accelerate the discovery and optimization process.

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new, unsynthesized molecules. mdpi.com This includes predicting biological activity, toxicity, and physicochemical properties, allowing researchers to prioritize the most promising candidates for synthesis and testing. premierscience.com

De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. By providing the model with a target profile (e.g., high binding affinity to a specific enzyme), the AI can propose novel triazole derivatives that chemists can then synthesize.

Reaction Optimization: AI can also be used to predict the optimal conditions for chemical reactions, analyzing variables like catalyst, solvent, and temperature to maximize yield and minimize byproducts, leading to more efficient and sustainable synthetic routes. nih.gov

Potential in Advanced Catalytic Systems and Smart Materials

The unique electronic properties and coordination ability of the 1,2,3-triazole ring make it an excellent component for advanced materials and catalysts. rsc.org

Catalysis: The nitrogen atoms of the triazole ring can act as ligands, binding to metal centers to form catalysts. rsc.org Derivatives of this compound could be immobilized on solid supports to create recyclable catalysts for a variety of organic transformations. rsc.org The triazole unit can serve as a strong linker and a chelator for catalytically active metals like palladium. rsc.org

Smart Materials: Triazole-containing polymers have attracted significant attention for applications in chemical sensing, drug delivery, and conductive materials. researchgate.netsemanticscholar.org The ability of the triazole ring to engage in non-covalent interactions makes it ideal for creating self-assembling systems, such as organogels or nano-objects. mdpi.comrsc.org By incorporating this compound into polymer chains, it may be possible to create materials that respond to external stimuli like pH or light.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Scientific Fields

The versatility of the 1,2,3-triazole scaffold ensures that its future lies in interdisciplinary research, bridging organic chemistry with biology, medicine, and materials science. ekb.eg

Chemical Biology: Triazoles are widely used as bioorthogonal linkers to connect different molecular fragments, for example, to attach a fluorescent probe to a biomolecule. The specific structure of this compound could be explored for applications in targeted drug delivery or diagnostic imaging.

Medicinal Chemistry: The 1,2,3-triazole core is a "privileged scaffold" found in numerous bioactive compounds, including anticancer, antimicrobial, and antiviral agents. benthamdirect.comresearchgate.net Future research will undoubtedly involve synthesizing derivatives of the title compound and screening them for a wide range of therapeutic activities. nih.gov

Materials Science: The intersection with materials science will likely focus on developing new functional polymers, corrosion inhibitors, and components for electronic devices like solar cells, leveraging the triazole's stability and electronic properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically employs click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole core. Key steps include:

- Preparation of the azide precursor (e.g., 4-ethylbenzyl azide).

- Reaction with a propargylamine derivative under Cu(I) catalysis.

- Purification via column chromatography or recrystallization, monitored by TLC and confirmed via NMR and mass spectrometry .

- Optimization involves adjusting solvent polarity (e.g., THF/H₂O mixtures), temperature (room temperature to 60°C), and catalyst loading (1-5 mol% CuI) to maximize yields (>70%) .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the triazole ring (δ 7.5-8.0 ppm for H-5) and ethylbenzyl substituents (δ 1.2-1.4 ppm for CH₃, δ 2.6 ppm for CH₂) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 228.148 for C₁₁H₁₄N₄) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to determine bond lengths, angles, and torsional conformations. For example, the triazole N–N bond length typically ranges from 1.31–1.35 Å, while the ethylbenzyl group adopts a gauche conformation relative to the triazole plane .